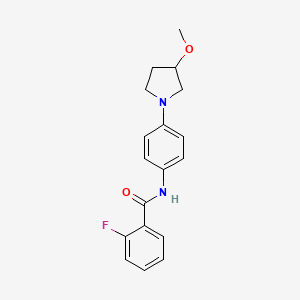

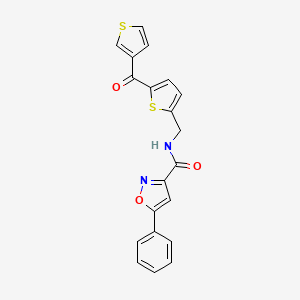

![molecular formula C19H21N5O5 B2945103 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1206998-82-4](/img/structure/B2945103.png)

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a derivative of benzenesulfonamide . It has been developed as part of a series of benzenesulfonamides to tackle the challenge of isoform selectivity in human Carbonic Anhydrases (hCAs) .

Synthesis Analysis

The synthesis of this compound was part of a larger effort to develop a series of 4-(4(hetero)aroylpiperazine-1-carbonyl)benzene-1-sulfonamides . The synthesis process was based on X-ray crystallographic studies on a similar compound .Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray crystallographic studies . The compound was found to have remarkable affinity towards hCA VII .Chemical Reactions Analysis

The chemical reactions involving this compound were studied as part of its synthesis . The compound was found to have good selectivity over the physiologically widespread hCA I when compared to Topiramate (TPM) .科学的研究の応用

Structural Significance in Medicinal Chemistry

Chemical Framework for Receptor Agonists : This compound's structure is part of a broader class of molecules, such as azetidine, pyrrolidine, and piperidine derivatives, identified for their potential as alpha-subtype selective 5-HT-1D receptor agonists, which are explored for treating migraines. The emphasis on specific substructures, including the furan moiety and piperazine linkage, highlights its utility in designing drugs with fewer side effects (Habernickel, 2001).

G Protein-Biased Dopaminergics : The incorporation of piperazine and related structures into pharmacological compounds has been shown to enhance binding affinity to aminergic G protein-coupled receptors. Research indicates the potential of such compounds, including structures similar to the one , to act as dopamine receptor partial agonists with a bias towards G protein activation, suggesting their application in developing antipsychotic medications (Möller et al., 2017).

Heterocyclic Appendages in Drug Design : The synthesis strategies involving furan and piperazine components serve as a blueprint for creating high-affinity ligands for various receptors. This compound's framework, particularly its heterocyclic appendage, is instrumental in designing G protein-biased ligands, underscoring its significance in medicinal chemistry research (Möller et al., 2017).

Applications in Targeted Therapeutics

Antipsychotic Potential : Compounds featuring a combination of benzo[b]furan and piperazine or piperidine substructures have been explored for their antipsychotic properties. These studies emphasize the role of structural specificity in binding to dopamine and serotonin receptors, pointing to the potential of such compounds in developing novel antipsychotic drugs with minimized side effects (Raviña et al., 2000).

Adenosine A2a Receptor Antagonism : The structure of interest is related to metabolites of preladenant, a compound under investigation for Parkinson’s disease treatment due to its antagonistic effects on adenosine A2a receptors. This connection underscores the compound's relevance in neurodegenerative disease research (Rosse, 2013).

作用機序

将来の方向性

特性

IUPAC Name |

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c1-28-10-8-22-11-13-16(20-21-17(13)25)14(12-22)18(26)23-4-6-24(7-5-23)19(27)15-3-2-9-29-15/h2-3,9,11-12H,4-8,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRFXRBSYUPLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)

![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)

![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)